![molecular formula C6H12O2 B2853954 (alphaS,2R)-alpha-Methyloxolane-2beta-methanol CAS No. 16765-39-2](/img/structure/B2853954.png)
(alphaS,2R)-alpha-Methyloxolane-2beta-methanol
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, Kirromycin, an antibiotic originally isolated from Streptomyces, has a complex structure that might share some similarities with the compound . Another example is the synthesis of (alphaS,2R)-(2,5-dihydro-1H-pyrrol-2-yl)glycine by the gold-catalyzed cycloisomerization of alpha-aminoallene .Scientific Research Applications
Medicine and Healthcare
(alphaS,2R)-alpha-Methyloxolane-2beta-methanol: has potential applications in medicine, particularly in the development of photoresponsive molecular tools . These tools are crucial for light-based therapeutic and imaging modalities, such as photopharmacology , drug delivery , and medical imaging . The compound’s properties may be optimized to respond to photonic stimuli, translating it into a biological effect, which is a growing area in clinical applications.
Agriculture
In agriculture, this compound could play a role in the synthesis and entrapment of nanoparticles within biofilms formed by plant growth-promoting rhizobacteria (PGPRs). These biofilms aid in effective root colonization, plant growth promotion, and stress management, which are essential for sustainable agriculture practices .
Chemical Industry
The chemical industry could utilize (alphaS,2R)-alpha-Methyloxolane-2beta-methanol in the synthesis of green chemistry applications. This includes the development of sustainable practices , such as the use of non-volatile organic solvents, recyclable catalysts, and energy-efficient synthesis processes .
Biochemistry
In biochemistry, (alphaS,2R)-alpha-Methyloxolane-2beta-methanol could be involved in the study of psychrophilic enzymes , which are efficient at low temperatures and have applications in food and industrial bioprocesses . It may also be used in the study of alkaline phosphatases , enzymes that play a role in various biological processes .
properties
IUPAC Name |
(1S)-1-[(2R)-oxolan-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CCCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(alphaS,2R)-alpha-Methyloxolane-2beta-methanol |
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